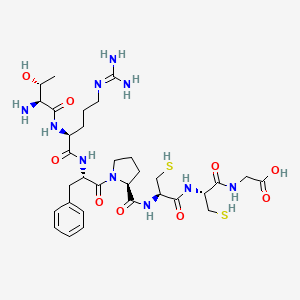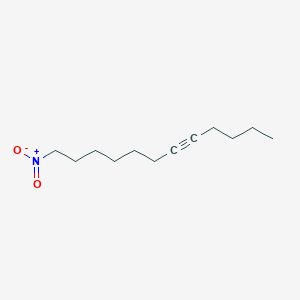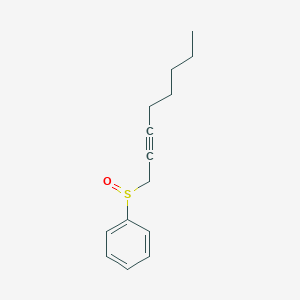
3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol is an organic compound with a complex structure characterized by the presence of an ethoxymethyl group attached to a highly branched pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
3-(Methoxymethyl)-2,2,4,4-tetramethylpentan-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in reactivity and applications.
3-(Chloromethyl)-2,2,4,4-tetramethylpentan-3-ol:
Uniqueness
3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.
Properties
CAS No. |
142534-86-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3-(ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol |
InChI |
InChI=1S/C12H26O2/c1-8-14-9-12(13,10(2,3)4)11(5,6)7/h13H,8-9H2,1-7H3 |
InChI Key |
IJZDMKGNAZZNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)


![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


